Conduritol B Tetraacetate

enzymatic kinetic resolution enantioselective synthesis conduritol B

Conduritol B tetraacetate (CBTA) is a peracetylated derivative of the cyclitol conduritol B, possessing a cyclohexene core bearing four acetyl‑protected hydroxyl groups. It serves as a pivotal synthetic intermediate in carbohydrate chemistry and glycobiology, primarily valued as a stable, lipophilic precursor that can be efficiently converted into conduritol B epoxide – a potent irreversible β‑glucosidase inhibitor – and into cyclophellitol, both of which are indispensable molecular probes for Gaucher's disease and other lysosomal storage disorders.

Molecular Formula C14H18O8
Molecular Weight 314.29 g/mol
CAS No. 25348-63-4
Cat. No. B016937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConduritol B Tetraacetate
CAS25348-63-4
Synonyms(1R,2S,3S,4R)-rel-5-Cyclohexene-1,2,3,4-tetrol 1,2,3,4-Tetraacetate; 
Molecular FormulaC14H18O8
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12-,13+,14+/m0/s1
InChIKeyREXNPDYWUANMIX-IGQOVBAYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Conduritol B Tetraacetate (CAS 25348‑63‑4) – A Key Peracetylated Cyclitol for Glycobiology and Enantioselective Synthesis


Conduritol B tetraacetate (CBTA) is a peracetylated derivative of the cyclitol conduritol B, possessing a cyclohexene core bearing four acetyl‑protected hydroxyl groups. It serves as a pivotal synthetic intermediate in carbohydrate chemistry and glycobiology, primarily valued as a stable, lipophilic precursor that can be efficiently converted into conduritol B epoxide – a potent irreversible β‑glucosidase inhibitor – and into cyclophellitol, both of which are indispensable molecular probes for Gaucher's disease and other lysosomal storage disorders [1][2].

Why Conduritol B Tetraacetate Cannot Be Replaced by Conduritol B or Other Cyclitol Analogs


Conduritol B tetraacetate is uniquely positioned as the required substrate for enzymatic kinetic resolution, because the acetyl groups are essential for lipase recognition and catalysis; the free tetrol conduritol B is not accepted by the commercially available lipases that deliver high enantiomeric excess [1][2]. Attempting to substitute conduritol B or conduritol B epoxide directly bypasses the protected peracetate stage, leading to unprotected intermediates that are prone to oxidation, difficult to purify, and incompatible with the selective deprotection–epoxidation sequences needed for radiolabeled or enantiopure products. The evidence below quantifies these irreducible differences.

Quantitative Differentiation Evidence for Conduritol B Tetraacetate


Enantiomeric Excess >95% via Lipase‑Catalyzed Resolution – Only the Tetraacetate Form Permits High‑Yield Chiral Separation

Racemic conduritol B tetraacetate undergoes lipase‑catalyzed transesterification with n‑butanol to yield enantiopure (2S,3S)-diacetoxy‑ and (1S,2R,3R,4S)-tetraacetoxy derivatives, which after hydrolysis afford both enantiomeric forms of conduritol B [1]. Systematic resolution using Candida antarctica lipase (Novozym 435) consistently provides enantiomeric excess (ee) exceeding 95%, often reaching >99% [2]. By contrast, the free tetraol conduritol B cannot be directly resolved by these enzymes because the absence of acetyl groups abolishes substrate recognition [1]. This establishes the racemic tetraacetate as the sole commercially viable entry point for enantiopure conduritol B and its downstream epoxide inhibitors.

enzymatic kinetic resolution enantioselective synthesis conduritol B

Step‑Economical Route to Conduritol B Epoxide: ~90% Overall Yield from Tetraacetate Intermediate

In the most widely adopted synthetic route, conduritol B tetraacetate is deacetylated with triethylamine in methanol/water to give conduritol B in near‑quantitative yield, followed by epoxidation with meta‑chloroperbenzoic acid that delivers conduritol B epoxide (CBE) in ~90% yield [1]. When the same CBE target is approached without passing through the tetraacetate intermediate – for example, by direct epoxidation of conduritol B obtained via hydrolysis of the thiocarbonate precursor – the overall yield drops below 70% due to competing side‑reactions and purification losses [1]. The tetraacetate therefore provides a 20–25 percentage‑point yield advantage in the final two steps alone.

synthetic efficiency conduritol B epoxide glycosidase inhibitor precursor

Exclusive Intermediate for Tritium‑Labeled Conduritol B Epoxide with Defined Radiochemical Yields

Conduritol B tetraacetate is the only intermediate that has been employed to prepare tritium‑labeled conduritol B epoxide ([³H]‑CBE) starting from [³H]‑myo‑inositol. Using silver acetate or lead(II) acetate, the tetraacetate is obtained in 54–68% radiochemical yield; subsequent deacetylation and epoxidation proceed without loss of stereochemical integrity [1]. Direct labeling of conduritol B (free tetraol) is not feasible because the unprotected hydroxyl groups promote exchange and isotopic scrambling under the reaction conditions, resulting in undetectable specific activity.

radiolabeling ³H‑conduritol B epoxide metabolic tracing

Procurement‑Relevant Application Scenarios for Conduritol B Tetraacetate


Enantiopure Conduritol B Epoxide Synthesis for Gaucher’s Disease Research

Conduritol B tetraacetate is the mandatory starting material for lipase‑mediated kinetic resolution to obtain enantiopure conduritol B, which is then epoxidized to produce conduritol B epoxide (CBE) [1][2]. CBE serves as a mechanism‑based irreversible inhibitor of β‑glucocerebrosidase (GBA1), the enzyme deficient in Gaucher’s disease, and is used to generate pharmacological chaperone models and to validate enzyme replacement therapies. Using the tetraacetate ensures >95% ee, which is critical for reproducible in‑vitro and in‑vivo pharmacological data.

Preparation of Radiolabeled CBE for Metabolic and Target‑Engagement Studies

Tritiated or ¹⁴C‑labeled conduritol B epoxide is indispensable for tracking enzyme active‑site occupancy, cellular uptake, and metabolic fate. The tetraacetate is the only documented intermediate that allows incorporation of the radiolabel with yields of 54–68% while preserving stereochemistry [1]. Procurement of the unlabeled tetraacetate enables on‑demand custom radiolabeling at the user’s preferred specific activity.

Chiral Building Block for Cyclophellitol and Aminocyclitol Natural Product Synthesis

Both enantiomeric forms of conduritol B are accessed exclusively via enzymatic resolution of the racemic tetraacetate [2]. These chiral tetrols serve as central intermediates in the asymmetric total synthesis of cyclophellitol, a covalent β‑glucosidase inhibitor, and of aminocyclitol antibiotics such as hygromycin A. The tetraacetate thus constitutes a versatile C6 chiral synthon for medicinal chemistry and natural product synthesis programs.

Glycosidase Inhibitor Screening and Structural Biology

Conduritol B tetraacetate itself can be deacetylated in situ to release conduritol B, which acts as a competitive inhibitor of β‑glucosidases, enabling dose‑response studies and co‑crystallization with target enzymes. Its lipophilic character enhances cell permeability, making it suitable for cellular assays where the free polyol conduritol B shows poor membrane penetration [1].

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